molecular formula C13H26O3 B12566349 Acetic acid--3,3,7-trimethyloct-4-en-1-ol (1/1) CAS No. 188979-77-3

Acetic acid--3,3,7-trimethyloct-4-en-1-ol (1/1)

Cat. No.: B12566349
CAS No.: 188979-77-3
M. Wt: 230.34 g/mol
InChI Key: SGFSXCKHRMXEIB-UHFFFAOYSA-N
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Description

Acetic acid–3,3,7-trimethyloct-4-en-1-ol (1/1) is a chemical compound with the molecular formula C13H26O3. It is a combination of acetic acid and 3,3,7-trimethyloct-4-en-1-ol in a 1:1 ratio.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid–3,3,7-trimethyloct-4-en-1-ol typically involves the esterification of 3,3,7-trimethyloct-4-en-1-ol with acetic acid. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester .

Industrial Production Methods

In an industrial setting, the production of acetic acid–3,3,7-trimethyloct-4-en-1-ol may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Acetic acid–3,3,7-trimethyloct-4-en-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Acetic acid–3,3,7-trimethyloct-4-en-1-ol has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of acetic acid–3,3,7-trimethyloct-4-en-1-ol involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release acetic acid and 3,3,7-trimethyloct-4-en-1-ol, which can then interact with various enzymes and receptors in biological systems. These interactions can modulate biochemical pathways and elicit specific biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetic acid–3,3,7-trimethyloct-4-en-1-ol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of acetic acid and 3,3,7-trimethyloct-4-en-1-ol in a 1:1 ratio makes it a valuable compound for various applications .

Properties

CAS No.

188979-77-3

Molecular Formula

C13H26O3

Molecular Weight

230.34 g/mol

IUPAC Name

acetic acid;3,3,7-trimethyloct-4-en-1-ol

InChI

InChI=1S/C11H22O.C2H4O2/c1-10(2)6-5-7-11(3,4)8-9-12;1-2(3)4/h5,7,10,12H,6,8-9H2,1-4H3;1H3,(H,3,4)

InChI Key

SGFSXCKHRMXEIB-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC=CC(C)(C)CCO.CC(=O)O

Origin of Product

United States

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